14-(4-Methylphenyl)-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.0^{2,10}.0^{4,8}.0^{12,16}]heptadec-4(8)-ene-6,13,15-trione
Description
This compound belongs to a class of pentacyclic molecules featuring a norbornene-derived scaffold fused with heterocyclic moieties. Its structure includes a 3,7-dithia-5,14-diaza core, substituted with 4-methylphenyl and phenyl groups at positions 14 and 9, respectively, and three ketone groups. Synthesized via hetero-Diels-Alder reactions, it demonstrates anticancer activity, particularly against leukemia cell lines (e.g., CCRF-CEM and SR), with LogGI50 values as low as −6.40 . The compound’s bioactivity is attributed to its rigid polycyclic framework and electron-deficient regions, which facilitate interactions with biological targets like kinases or enzymes involved in epigenetic regulation.
Properties
IUPAC Name |
14-(4-methylphenyl)-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O3S2/c1-12-7-9-14(10-8-12)28-24(29)19-15-11-16(20(19)25(28)30)21-18(15)17(13-5-3-2-4-6-13)22-23(32-21)27-26(31)33-22/h2-10,15-21H,11H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRSVZLQFZSWCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3C4CC(C3C2=O)C5C4C(C6=C(S5)NC(=O)S6)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-(4-Methylphenyl)-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.0{2,10}.0{4,8}.0^{12,16}]heptadec-4(8)-ene-6,13,15-trione typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions under controlled conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
14-(4-Methylphenyl)-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.0{2,10}.0{4,8}.0^{12,16}]heptadec-4(8)-ene-6,13,15-trione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
14-(4-Methylphenyl)-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.0{2,10}.0{4,8}.0^{12,16}]heptadec-4(8)-ene-6,13,15-trione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 14-(4-Methylphenyl)-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.0{2,10}.0{4,8}.0^{12,16}]heptadec-4(8)-ene-6,13,15-trione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity Metrics
Computational methods such as Tanimoto coefficient analysis and molecular fingerprinting (e.g., MACCS, Morgan fingerprints) are used to quantify structural similarity. For example:
- Tanimoto Index Thresholds : A Tanimoto score >0.8 indicates high structural similarity (as per US-EPA guidelines) , while scores ≥0.5 are sufficient for clustering compounds into chemotype groups .
- Murcko Scaffold Analysis : The compound shares a pentacyclic Murcko scaffold with derivatives like 9,14-disubstituted analogs (e.g., 5c, 5d, 7b), which differ in substituent groups (e.g., methylphenyl vs. methoxy) .
Table 1: Structural Comparison of Key Analogs
| Compound Name | Substituents (Positions) | Tanimoto Score* | Murcko Scaffold Match |
|---|---|---|---|
| Target Compound | 4-Methylphenyl (14), Phenyl (9) | Reference | Core retained |
| 5c (Atamanyuk et al., 2008) | Methoxy (9), Ethyl (14) | 0.82 | Yes |
| 5d (Atamanyuk et al., 2008) | Chlorophenyl (9), Methyl (14) | 0.78 | Yes |
| 7b (Atamanyuk et al., 2008) | Phenyl (9), Isopropyl (14) | 0.75 | Yes |
*Scores derived from Morgan fingerprint comparisons .
Bioactivity and Selectivity
The target compound and its analogs exhibit distinct bioactivity profiles due to substituent-driven electronic and steric effects:
- Anticancer Potency : The target compound shows superior activity against leukemia (LogGI50 = −6.40) compared to 5c (LogGI50 = −4.67) and 7b (LogGI50 = −4.05), likely due to the 4-methylphenyl group enhancing hydrophobic interactions with target proteins .
- Selectivity : Derivatives with halogenated substituents (e.g., 5d) display broader cytotoxicity, while the target compound’s phenyl groups confer specificity toward hematological cancers .
Table 2: Bioactivity Comparison
| Compound Name | GI50 (Leukemia CCRF-CEM) | Selectivity Index* | Key Substituent Feature |
|---|---|---|---|
| Target Compound | −6.40 | High | 4-Methylphenyl |
| 5c | −4.67 | Moderate | Methoxy |
| 5d | −6.06 | Low | Chlorophenyl |
*Selectivity Index = Ratio of activity against leukemia vs. solid tumors .
Pharmacokinetic and Physicochemical Properties
Research Findings and Mechanistic Insights
- Molecular Docking: The compound’s norbornene moiety interacts with hydrophobic pockets of HDAC8 (a histone deacetylase), analogous to SAHA, a known HDAC inhibitor . However, its larger size limits fit into narrower active sites compared to smaller analogs like 5d .
- Structure-Activity Relationships (SAR) :
- Electron-withdrawing groups (e.g., ketones) enhance binding to ATP-binding pockets of kinases.
- Bulky substituents at position 14 improve selectivity but reduce bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
